1-(4-Phenoxyphenyl)-2-phenylethanone
Overview
Description
1-(4-Phenoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .
Molecular Structure Analysis
The molecular structure of 1-(4-Phenoxyphenyl)-2-phenylethanone consists of a phenyl group attached to an ethanone group, which is further connected to a phenoxyphenyl group . The compound has a similar structure to 2-(4-Phenoxyphenyl)-1-phenylethanone, which has a molecular formula of C20H16O2 .Physical And Chemical Properties Analysis
1-(4-Phenoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Summary:
1-(4-Phenoxyphenyl)-2-phenylethanone has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets.
Methods of Application:
- In Vitro Assays : Researchers have tested its activity against specific cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays .
Results:
- Antiproliferative Activity : 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells (IC50 of 2 μM) .
Biological Activity
Summary:
Exploring its effects on biological systems.
Methods of Application:
Results:
properties
IUPAC Name |
1-(4-phenoxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKHEUGFIWHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367884 | |
Record name | 1-(4-phenoxyphenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-2-phenylethanone | |
CAS RN |
3669-48-5 | |
Record name | 1-(4-phenoxyphenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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